molecular formula C14H20BrClN2O B4134646 2-(1-azepanyl)-N-(3-bromophenyl)acetamide hydrochloride

2-(1-azepanyl)-N-(3-bromophenyl)acetamide hydrochloride

Cat. No. B4134646
M. Wt: 347.68 g/mol
InChI Key: CXTFLKFQCDYJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(3-bromophenyl)acetamide hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ABAH, and it is a member of the amide family of compounds. ABAH has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of ABAH is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of ion channels. ABAH has been shown to bind to the GABA-A receptor, which is a key regulator of neuronal activity. This binding results in the modulation of neurotransmitter release, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
ABAH has a wide range of biochemical and physiological effects. It has been shown to have potent anti-inflammatory properties, and it is believed to have potential as a therapeutic agent for a range of inflammatory disorders. ABAH has also been shown to have potent analgesic properties, and it is believed to have potential as a pain management agent. Additionally, ABAH has been shown to have potential as an anti-cancer agent, and it is believed to have the ability to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the key advantages of ABAH is its potent and wide-ranging effects on the central nervous system. This makes it a valuable tool for researchers studying neurological disorders and the mechanisms of neuronal activity. Additionally, ABAH is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of ABAH in lab experiments. For example, it can be difficult to control the dose of ABAH, which can lead to variability in experimental results. Additionally, ABAH can have potent side effects, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on ABAH. One area of interest is the development of more precise dosing methods, which could help to reduce variability in experimental results. Additionally, there is interest in exploring the potential therapeutic applications of ABAH in a range of neurological disorders. Finally, there is interest in exploring the potential anti-cancer properties of ABAH, and in developing new analogs of the compound that could have even more potent effects.

Scientific Research Applications

ABAH has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. ABAH has been shown to have potent effects on the central nervous system, and it is believed to have potential as a therapeutic agent for a range of neurological disorders. ABAH has also been studied for its potential anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(azepan-1-yl)-N-(3-bromophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O.ClH/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17;/h5-7,10H,1-4,8-9,11H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTFLKFQCDYJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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